2-Bromo-3-iodopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

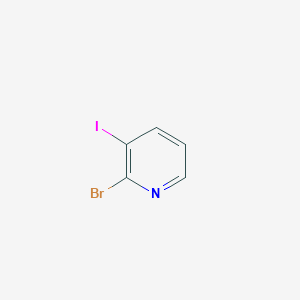

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHCYSESMFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463506 | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265981-13-3 | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-iodopyridine CAS number

An In-depth Technical Guide to 2-Bromo-3-iodopyridine (CAS No. 265981-13-3): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and drug discovery. Identified by its CAS number 265981-13-3, this compound offers a unique arrangement of halogen substituents, enabling highly selective and sequential functionalization.[1] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via directed ortho-metalation, and explores its strategic applications, particularly in the construction of complex pharmaceutical scaffolds. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine ring that serves as a highly functionalized building block in fine chemical synthesis.[1] Its unique structure, featuring bromine and iodine atoms at adjacent positions, allows for differential reactivity in cross-coupling reactions, making it a valuable asset in multi-step synthetic campaigns.[1][2]

-

Chemical Name: this compound[3]

-

Structure: (Image for illustrative purposes)

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 95-100 °C | [3] |

| Boiling Point | 284 °C (Predicted) | [3] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.5 | [3][6] |

| Topological Polar Surface Area | 12.9 Ų | [3][6] |

| Appearance | Powder |[3] |

Synthesis via Directed Ortho-Metalation

The most common and efficient synthesis of this compound starts from the readily available 2-bromopyridine.[3][7] The strategy hinges on a directed ortho-metalation (DoM) reaction, where the bromine atom at the C2 position directs a strong base to deprotonate the adjacent C3 position. This is followed by quenching the resulting lithiated intermediate with an iodine source.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the pyridine ring but is sterically hindered, which minimizes nucleophilic attack on the ring itself. The reaction requires extremely low temperatures (typically -90 °C or below) to ensure the stability of the lithiated intermediate and prevent unwanted side reactions or rearrangements.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[3]

Materials:

-

Diisopropylamine (iPr₂NH)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopyridine

-

Iodine (I₂)

-

10% aq. Acetic Acid solution

-

Diethyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

-

LDA Preparation: Under an inert argon atmosphere, add n-BuLi (1.2 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -45 °C. Stir the mixture for 30 minutes to generate the LDA solution.

-

Deprotonation: Cool the reaction mixture to -95 °C using a toluene/liquid nitrogen bath. Add 2-bromopyridine (1.0 eq.) dropwise to the freshly prepared LDA solution. Stir the resulting mixture at -95 °C to -90 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.[3]

-

Iodination: Add solid iodine (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below -90 °C.

-

Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding a 10% aqueous acetic acid solution until the pH is between 8 and 9.[3] Add distilled water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate the solvent under reduced pressure. The crude this compound is obtained as a brown powder, which can be dried in a desiccator.[3] The product is often of high purity and can be used directly in the next step.[3]

Spectroscopic Data

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (500 MHz, CDCl₃): δ = 8.05 (dd, J = 5.2, 0.6 Hz, 1H), 7.91 (dd, J = 1.5, 0.6 Hz, 1H), 7.62 (dd, J = 5.2, 1.5 Hz, 1H).[3]

The distinct doublet of doublets (dd) for each of the three pyridine protons provides unambiguous confirmation of the 2,3-disubstitution pattern. Further characterization can be performed using LC-MS, HPLC, and UPLC.[8]

Applications in Research and Drug Development

The primary utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[2] The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts, which is the key step in many cross-coupling reactions.[2] This allows for selective functionalization at the C3 position while leaving the C2-bromo position available for subsequent transformations.[2] This predictable, sequential reactivity makes it an invaluable building block for creating molecular diversity from a single starting material.[9][10]

This strategic utility is particularly powerful in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are prevalent in active pharmaceutical ingredients (APIs).[9] Pyridine derivatives are key scaffolds in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases.[9] Specifically, this intermediate plays a role in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[11]

Caption: Role as an intermediate in sequential cross-coupling reactions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[6] It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[3][6]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [3][6] |

| H318 | Causes serious eye damage. | [3][6] | |

| H400 | Very toxic to aquatic life. | [3][6] | |

| Precautionary | P264 | Wash skin thoroughly after handling. | [6] |

| P273 | Avoid release to the environment. | [3] | |

| P280 | Wear protective gloves/eye protection/face protection. | [6] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Storage:

-

Handling: Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[12] Handle in a well-ventilated area or chemical fume hood.[13][14] Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated place.[13][14] Keep the container tightly closed and protected from light.[4][10]

Conclusion

This compound (CAS No. 265981-13-3) is a strategically vital intermediate for advanced chemical synthesis. Its well-defined synthesis and, more importantly, the differential reactivity of its two halogen atoms provide a robust platform for the controlled, sequential construction of complex, polysubstituted pyridine derivatives. This capability has cemented its role as a key building block in the discovery and development of novel pharmaceuticals, empowering chemists to explore chemical space with greater precision and efficiency. Proper adherence to safety protocols is essential when handling this versatile yet hazardous compound.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

- ECHEMI. This compound | 265981-13-3.

- HD-Chemicals. This compound, min 98%, 100 grams.

- Sigma-Aldrich. This compound 265981-13-3.

- Alfa Chemistry. CAS 265981-13-3 this compound.

- Sunway Pharm Ltd. This compound - CAS:265981-13-3.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.

- ChemicalBook. This compound - Safety Data Sheet.

- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- TCI Chemicals. This compound 265981-13-3.

- Pipzine Chemicals. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China.

- Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Fisher Scientific. 3-Bromopyridine - Safety Data Sheet.

- Benchchem. The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.

- Fisher Scientific. 2-Bromopyridine - Safety Data Sheet.

- AK Scientific, Inc. 3-Bromo-2-iodopyridine - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.

- PubChem. This compound | C5H3BrIN | CID 11358068.

- Benchchem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.

- BLD Pharm. 265981-13-3|this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. 265981-13-3|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 11. ijssst.info [ijssst.info]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

Introduction: The Strategic Value of a Dihalogenated Heterocycle

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-iodopyridine

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 265981-13-3) has emerged as a uniquely valuable heterocyclic intermediate. Its utility stems from the presence of two different halogen atoms on the pyridine core, each offering a distinct handle for sequential and regioselective functionalization.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. This molecule is not merely a reagent but a versatile platform for innovation, particularly in the synthesis of novel therapeutic agents like tyrosine kinase inhibitors.[2][3]

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its effective application in experimental design.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing critical data for reaction setup and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrIN | [4] |

| Molecular Weight | 283.89 g/mol | [4][5] |

| CAS Number | 265981-13-3 | [5] |

| Appearance | Light yellow to brown powder/crystal | [6] |

| Melting Point | 95-100 °C | [5][6] |

| Boiling Point | 284 °C | [5] |

| Density | ~1.0 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents like Dichloromethane and DMF.[7] |

Spectroscopic Signature: ¹H NMR

Proton NMR provides a definitive fingerprint for the molecule. The reported chemical shifts in CDCl₃ are crucial for reaction monitoring and product confirmation.

-

¹H NMR (in CDCl₃): δ = 8.05 (dd, 1H), 7.91 (dd, 1H), 7.62 (dd, 1H).[5] The distinct splitting patterns and chemical shifts of the three pyridine protons allow for unambiguous structural verification.

Synthesis: A Protocol for Reliable Access

The most prevalent laboratory-scale synthesis involves the directed ortho-metalation of 2-bromopyridine, followed by quenching with an iodine source. This approach provides reliable access to the target molecule with good yield.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Lithiation and Iodination

This protocol is a self-validating system, where temperature control is critical for achieving high regioselectivity and yield.

-

Inert Atmosphere: To an oven-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Base Formation: Cool the THF to -45 °C. Add diisopropylamine (4.44 mL, 31.96 mmol) followed by the dropwise addition of n-butyllithium (12.78 mL of a 2.5 M solution in hexanes, 31.96 mmol). Stir the resulting solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA). The causality here is that pre-forming the strong, non-nucleophilic base is essential for clean deprotonation.

-

Deprotonation (Lithiation): Cool the reaction mixture to -95 °C using a toluene/liquid nitrogen bath. Slowly add 2-bromopyridine (3.02 mL, 31.65 mmol). The deep cooling prevents side reactions and ensures deprotonation occurs specifically at the C3 position, which is activated by the adjacent bromine atom. Stir the mixture at -95 °C to -90 °C for 3-4 hours.

-

Iodination: Add solid iodine (I₂, 8.03 g, 31.65 mmol) in portions, ensuring the internal temperature does not rise significantly.

-

Quench and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a 10% aqueous acetic acid solution until the pH is between 8 and 9. Add distilled water (50 mL).

-

Extraction and Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃). Evaporate the solvent under reduced pressure to yield the crude product as a brown powder. The product can be further purified if necessary, but is often of sufficient purity (e.g., 85% yield) for subsequent steps.[5]

The Core of Versatility: Regioselective Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[8][9] This allows for selective functionalization at the 3-position while leaving the 2-position available for a subsequent, different transformation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a robust method for forming carbon-carbon bonds, essential for constructing biaryl structures common in pharmaceuticals.[10][11] The reaction selectively couples an organoboron species at the 3-position (C-I) of the pyridine ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ijssst.info [ijssst.info]

- 4. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 265981-13-3 | TCI AMERICA [tcichemicals.com]

- 7. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-3-iodopyridine: Synthesis, Properties, and Strategic Applications in Cross-Coupling Chemistry

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and application, emphasizing the strategic advantages its unique structure offers in modern medicinal chemistry. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Compound Profile: this compound

This compound (CAS No: 265981-13-3) is a dihalogenated pyridine derivative whose value lies not just in the presence of two halogens, but in their differential reactivity.[1][2] This feature allows for selective, sequential functionalization, making it a highly versatile scaffold for constructing complex molecular architectures.[1][3] Its molecular weight is 283.89 g/mol .[4][5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrIN | [4][5] |

| Molecular Weight | 283.89 g/mol | [4][5] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 95-100 °C | [6] |

| Boiling Point | 284 °C (Predicted) | [6] |

| CAS Number | 265981-13-3 | [4] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic analysis is essential for structural confirmation. The following data represents typical findings for this compound.

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ = 8.05 (dd, 1H), 7.91 (dd, 1H), 7.62 (dd, 1H) | [6] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 283/285 | [7] |

| IR Spectroscopy | Key Stretches: ~3050 cm⁻¹ (Aromatic C-H), ~1570, 1450 cm⁻¹ (C=C/C=N Ring) | [7] |

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via directed ortho-metalation of 2-bromopyridine, followed by quenching with an iodine source. This approach provides high regioselectivity.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation synthesis workflow.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for directed ortho-metalation.[6]

Expertise & Experience: The choice of low-temperature conditions (-95 °C to -90 °C) is critical. 2-lithiopyridines are notoriously unstable at higher temperatures and are prone to decomposition or rearrangement. Using a toluene/liquid N₂ bath provides precise temperature control necessary for this transformation. The slow warming overnight allows the reaction to proceed to completion without thermal decomposition of the intermediate.

Materials:

-

Diisopropylamine (iPr₂NH)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopyridine

-

Iodine (I₂)

-

10% Acetic Acid (HOAc) solution

-

Diethyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

Step-by-Step Procedure:

-

LDA Formation: Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.05 eq) to anhydrous THF in a flame-dried flask. Cool the solution to -45 °C. Add n-BuLi (1.05 eq) dropwise, maintaining the temperature. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Deprotonation: Cool the reaction mixture to -95 °C using a toluene/liquid N₂ bath. Slowly add 2-bromopyridine (1.0 eq) dropwise. The solution will typically change color. Stir the mixture at -95 °C to -90 °C for 3-4 hours.

-

Iodination: Add solid iodine (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Quenching and Workup: After the addition of iodine, allow the reaction to warm slowly to room temperature overnight.

-

Carefully quench the reaction by adding 10% aqueous acetic acid until the pH is approximately 8-9, followed by the addition of distilled water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic material with diethyl ether (3x).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous K₂CO₃. Filter and concentrate the solvent in vacuo to yield crude this compound, typically as a brown powder.[6] The product can be further purified by recrystallization or column chromatography if necessary.

The Core Utility: Selective Cross-Coupling Reactions

The primary strategic value of this compound lies in the differential reactivity of the C-I and C-Br bonds.[2] The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[2] This allows for selective functionalization at the C-3 position while leaving the C-2 bromine available for a subsequent, distinct transformation under more forcing conditions.

Sequential Functionalization Strategy

Caption: Selective sequential cross-coupling strategy.

Protocol: Sonogashira Coupling at the C-3 Position

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling the C-I bond with a terminal alkyne.[8][9]

Trustworthiness: This protocol incorporates a copper(I) co-catalyst, which is crucial for the traditional Sonogashira mechanism.[8] It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] Rigorous deoxygenation of all reagents and solvents is mandatory, as oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[10]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Amine Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA]) (2-3 eq)

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reactions involving aryl iodides are often complete within a few hours at room temperature.[8][10]

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynylpyridine product.

Protocol: Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds between the aryl halide and an organoboron species.[11][12]

Expertise & Experience: The choice of base is critical in Suzuki couplings.[11] It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaromatic substrates. The catalyst system, such as Pd(PPh₃)₄, is chosen for its reliability, though more advanced catalyst/ligand systems can be used to improve yields or handle more challenging substrates.[13]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

Step-by-Step Procedure:

-

In an oven-dried reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to afford the 2-bromo-3-arylpyridine product.

Applications in Drug Discovery

The ability to selectively and sequentially introduce different functionalities makes this compound a powerful tool in drug discovery.[1][3] It enables medicinal chemists to rapidly generate libraries of diverse molecular scaffolds for biological screening.[1] Pyridine derivatives are prevalent in many active pharmaceutical ingredients (APIs), and this building block facilitates the efficient construction of these vital motifs.[3] For instance, related dihalopyridine scaffolds are instrumental in the synthesis of potent kinase inhibitors used in oncology and for treating inflammatory diseases.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1); Hazardous to the aquatic environment, acute hazard (Category 1).[5][6]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).[5][6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.

Store in a cool, dark, and dry place, protected from light.[4]

References

- This compound, min 98%, 100 grams. LabAlley. [Link]

- This compound | C5H3BrIN | CID 11358068. PubChem. [Link]

- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft-Computing and Software Engineering. [Link]

- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- 2 Bromo Iodopyridine.

- This compound: A Catalyst for Research and Development in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

- Sonogashira coupling. Wikipedia. [Link]

- Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

2-Bromo-3-iodopyridine synthesis from 2-aminopyridine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-iodopyridine from 2-Aminopyridine

Introduction

This compound is a valuable halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two different halogens at adjacent positions, allows for selective functionalization through various cross-coupling reactions. This makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of a robust and reliable two-step synthetic route to this compound, commencing from the readily available starting material, 2-aminopyridine. The described methodology is grounded in well-established chemical principles and is designed to be a practical resource for researchers and professionals in the field of drug development and chemical synthesis.

The overall synthetic strategy involves two key transformations: the conversion of 2-aminopyridine to 2-bromopyridine via a Sandmeyer reaction, followed by the regioselective iodination of 2-bromopyridine at the 3-position through a directed ortho-metalation protocol. Each step will be discussed in detail, including the underlying reaction mechanisms, experimental protocols, and critical parameters for success.

Overall Synthetic Workflow

The synthesis of this compound from 2-aminopyridine is a two-stage process. The first stage is the diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position. The resulting 2-bromopyridine is then subjected to directed ortho-metalation and subsequent iodination to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Bromopyridine via Sandmeyer Reaction

The initial step in the synthesis is the conversion of the amino group of 2-aminopyridine into a bromo group. The Sandmeyer reaction is a classic and reliable method for this transformation.[1]

Principle and Rationale

The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine.[2] In this case, 2-aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the corresponding pyridin-2-diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the decomposition of the diazonium salt, with the evolution of nitrogen gas, and the formation of an aryl radical.[1] This radical then abstracts a bromine atom from the copper(II) bromide (formed in the catalytic cycle) to yield the desired 2-bromopyridine. The use of HBr as the acid source also serves as the bromide source for the final product.

Mechanism of the Sandmeyer Reaction

Caption: Simplified mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ether (or other suitable organic solvent for extraction)

-

Sodium hydroxide (NaOH) for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-salt bath

-

-

Procedure:

-

In a three-necked flask, place 48% hydrobromic acid and cool it to -5 °C to 0 °C using an ice-salt bath.[3]

-

Slowly add 2-aminopyridine to the cold acid with vigorous stirring, ensuring the temperature is maintained below 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyridine solution over 1-2 hours, keeping the temperature between -5 °C and 0 °C.[4][5]

-

In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool the solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 2-bromopyridine by distillation.

-

Data Summary

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 2-Aminopyridine | 94.11 | 1.0 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 | 1.1 |

| Copper(I) Bromide | 143.45 | 1.1 | 1.1 |

| 48% Hydrobromic Acid | 80.91 | Excess | - |

Note: The expected yield for this reaction is typically in the range of 80-90%.[3]

Part 2: Synthesis of this compound via Directed Ortho-metalation

With 2-bromopyridine in hand, the next step is the regioselective introduction of an iodine atom at the 3-position. Directed ortho-metalation is a powerful strategy for achieving this transformation with high selectivity.

Principle and Rationale

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing group. In the case of 2-bromopyridine, the bromine atom at the 2-position can act as a directing group, facilitating the removal of the proton at the 3-position by a strong base.[6]

A strong, non-nucleophilic base is required for this deprotonation to avoid side reactions, such as nucleophilic attack on the pyridine ring. Lithium diisopropylamide (LDA) is an ideal choice for this purpose. The reaction is conducted at very low temperatures (typically -95 °C to -75 °C) to prevent the rearrangement of the lithiated intermediate and other side reactions.[6][7]

Once the 3-lithio-2-bromopyridine intermediate is formed, it is quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. The regioselectivity is high due to the directing effect of the bromo group and the thermodynamic stability of the resulting lithiated species.

Mechanism of Directed Ortho-metalation and Iodination

Caption: Mechanism of directed ortho-metalation and iodination.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

2-Bromopyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes for transfer of air-sensitive reagents

-

Low-temperature bath (liquid nitrogen/ethanol or dry ice/acetone)

-

-

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

-

To the flask, add anhydrous THF and cool it to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cold THF.

-

Slowly add n-butyllithium dropwise to the diisopropylamine solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate the LDA solution.

-

Cool the LDA solution to -95 °C using a liquid nitrogen/ethanol bath.

-

Add 2-bromopyridine dropwise to the LDA solution at -95 °C. Stir the reaction mixture for 1 hour at this temperature.[6]

-

In a separate flask, dissolve iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -95 °C. Stir for an additional 30 minutes.[6]

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent like ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[8]

-

Data Summary

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 2-Bromopyridine | 157.99 | 1.0 | 1.0 |

| Diisopropylamine | 101.19 | 1.1 | 1.1 |

| n-Butyllithium | 64.06 | 1.1 | 1.1 |

| Iodine | 253.81 | 1.1 | 1.1 |

Note: The expected yield for this reaction is typically around 85%.[7]

Purification and Characterization

The crude this compound obtained after the workup can be purified by either column chromatography on silica gel or recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is a common eluent system.[8] Recrystallization can be performed from a suitable solvent like hexanes or a mixture of hexanes and a more polar solvent.

The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide information about the structure of the molecule. The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals in the aromatic region.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.

-

Hydrobromic acid: Causes severe skin burns and eye damage.

-

Sodium nitrite: Oxidizing solid, toxic if swallowed, and very toxic to aquatic life.

-

Copper(I) bromide: Harmful if swallowed and causes skin and eye irritation.

-

n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.

-

Diisopropylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

-

Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

THF: Highly flammable liquid and vapor. May form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2-aminopyridine can be efficiently achieved through a two-step sequence involving a Sandmeyer reaction followed by a directed ortho-metalation and iodination. This guide provides a detailed and practical framework for conducting this synthesis. By understanding the underlying chemical principles and adhering to the experimental protocols, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical research.

References

- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 2017.

- ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- PubChem. This compound.

- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021.

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.

- Organic Syntheses. 2-BROMOPYRIDINE.

- Wikipedia. Sandmeyer reaction.

- ResearchGate. One-Pot Three-Component Access to 2-Aminopyridine Derivatives.

- National Institutes of Health. Deaminative chlorination of aminoheterocycles.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.

- PubChemLite. This compound (C5H3BrIN).

- Patsnap. Preparation method of 2-amino-3-bromopyridine.

- ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- Google Patents. CN104402805A - 2-bromopyridine synthesis method.

- Organic Syntheses. Working with Hazardous Chemicals.

- National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Royal Society of Chemistry. Monocarborane-stabilized iodonium salts enable regioselective B12-iodination of [CB11H12]−.

- National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Advantage of Orthogonal Halogenation

An In-Depth Technical Guide to 2-Bromo-3-iodopyridine: A Strategic Intermediate in Modern Synthesis

In the landscape of heterocyclic chemistry, dihalogenated pyridines serve as exceptionally versatile synthons for the construction of complex molecular architectures. Among these, this compound (CAS No. 265981-13-3) has emerged as a building block of significant strategic importance, particularly for professionals in pharmaceutical and materials science research.[1][2][3] Its utility stems not just from the presence of two halogen atoms on a privileged pyridine scaffold, but from their distinct electronic properties and reactivity profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in regioselective chemical transformations.

The core advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably more labile and susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry.[4] This inherent orthogonality allows for the selective functionalization at the C-3 position under mild conditions, while leaving the more robust C-Br bond at the C-2 position available for subsequent, more forcing transformations. This capacity for sequential, site-selective modification is paramount for the efficient and controlled assembly of polysubstituted pyridine derivatives, accelerating the discovery of novel active pharmaceutical ingredients (APIs) and advanced materials.[2]

Core Properties and Identification

Accurate identification and understanding of a reagent's physicochemical properties are foundational to its successful application in any synthetic campaign.

Nomenclature and Structure

-

IUPAC Name : this compound[5]

The structure, presented below, features a pyridine ring substituted with a bromine atom at the 2-position and an iodine atom at the 3-position.

Figure 1: Chemical Structure of this compound.

Physicochemical and Safety Data

The key physical and safety properties of this compound are summarized in the table below. This data is critical for safe handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Brown powder | [1] |

| Melting Point | 95-100 °C | [1][7] |

| Boiling Point | 284 °C | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1][5] |

| XLogP3 | 2.5 | [1][5] |

| Storage | Store in a dry, dark place | [6] |

Safety Profile: As a halogenated aromatic compound, this compound requires careful handling. The aggregated GHS information provides a clear warning of its potential hazards.[1][5]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Danger | H400: Very toxic to aquatic life |

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and utilize appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis: Directed Ortho-Metalation Approach

The most common and efficient synthesis of this compound relies on a directed ortho-metalation (DoM) strategy starting from the readily available 2-bromopyridine.[1][9] This approach leverages the bromine atom as a directing group to facilitate deprotonation at the adjacent C-3 position.

Mechanistic Rationale

The reaction proceeds via the formation of a lithiated intermediate. A strong, sterically hindered base like lithium diisopropylamide (LDA) is generated in situ from n-butyllithium (n-BuLi) and diisopropylamine. LDA is highly effective for deprotonating the C-3 position of 2-bromopyridine, which is the most acidic proton due to the inductive effect of both the ring nitrogen and the adjacent bromine atom. The resulting 2-bromo-3-lithiopyridine intermediate is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to yield the final product.

The choice of extremely low temperatures (e.g., -95 °C) is critical.[1] Lithiated pyridine species are often thermally unstable and can undergo rearrangement or decomposition pathways. Maintaining cryogenic conditions ensures the stability of the intermediate throughout the reaction sequence, maximizing the yield of the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported literature procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[1]

-

Inert Atmosphere : To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (4.44 mL, 31.96 mmol).

-

Base Formation : Cool the solution to -45 °C using a suitable cooling bath. Slowly add n-butyllithium (12.78 mL of a 2.5 M solution in hexanes, 31.96 mmol) dropwise. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.

-

Metalation : Cool the reaction mixture further to -95 °C (a toluene/liquid nitrogen bath is effective). Add 2-bromopyridine (3.02 mL, 31.65 mmol) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -95 to -90 °C for 3-4 hours.

-

Iodination : Add solid iodine (I₂, 8.03 g, 31.65 mmol) in several small portions.

-

Warm-up and Quench : Allow the reaction mixture to slowly warm to room temperature overnight. Carefully quench the reaction by adding a 10% aqueous acetic acid solution until the pH is approximately 8-9, followed by distilled water (50 mL).

-

Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the organic material with diethyl ether. Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃).

-

Final Product : Filter the drying agent and remove the solvent in vacuo. The crude this compound is obtained as a brown powder (typical yield: ~85%), which can be dried further in a desiccator.[1]

Reactivity and Application in Sequential Cross-Coupling

The primary value of this compound in synthetic chemistry is its capacity for selective, sequential functionalization. This is governed by the difference in bond dissociation energies (C-I < C-Br) and the resulting higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.

This allows a chemist to first perform a coupling reaction—such as Suzuki, Sonogashira, or Buchwald-Hartwig—at the C-3 position under relatively mild conditions. The bromo-substituted product can then be isolated and subjected to a second, distinct coupling reaction at the C-2 position, often requiring more forcing conditions (e.g., higher temperature, different ligand/catalyst system).

Sequential Functionalization Strategy

The diagram below outlines the strategic logic for using this compound to build molecular complexity in a controlled, stepwise manner.

Caption: Strategic workflow for sequential cross-coupling reactions.

This predictable regioselectivity streamlines synthetic routes, simplifies purification, and allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science programs.[2][10]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR : The proton NMR spectrum provides a clear diagnostic fingerprint. The reported chemical shifts in CDCl₃ are consistent with the assigned structure, showing three distinct aromatic protons.[1]

-

δ = 8.05 ppm : Doublet of doublets (dd), assigned to the proton at C-6.

-

δ = 7.91 ppm : Doublet of doublets (dd), assigned to the proton at C-4.

-

δ = 7.62 ppm : Doublet of doublets (dd), assigned to the proton at C-5.

-

-

Mass Spectrometry : The mass spectrum would be expected to show a characteristic molecular ion cluster due to the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

¹³C NMR : The carbon spectrum would show five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.

Conclusion

This compound is a high-value, strategic intermediate for researchers engaged in the synthesis of complex organic molecules. Its defining feature—the orthogonal reactivity of its C-I and C-Br bonds—provides a powerful tool for controlled, sequential functionalization via modern cross-coupling chemistry. A thorough understanding of its synthesis, properties, and reactivity profile enables chemists to leverage this building block to its full potential, streamlining the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- HDH Chemicals. (n.d.). This compound, min 98%, 100 grams.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.

- Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.

- PubChemLite. (n.d.). This compound (C5H3BrIN).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Specialty Chemicals.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-溴-3-碘吡啶 | Sigma-Aldrich [sigmaaldrich.cn]

- 8. PubChemLite - this compound (C5H3BrIN) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties and Synthetic Utility of 2-Bromo-3-iodopyridine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for versatile, highly functionalized heterocyclic scaffolds is incessant. Pyridine derivatives, in particular, form the backbone of a significant portion of pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 2-bromo-3-iodopyridine emerges as a uniquely powerful building block. Its value lies not just in its pyridine core, but in the orthogonal reactivity of its two distinct halogen substituents. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a field-proven perspective on the practical application and nuanced behavior of this important synthetic intermediate. We will delve into its physical and spectral characteristics, provide robust protocols for its synthesis and purification, and explore the strategic exploitation of its differential reactivity in cornerstone cross-coupling reactions.

Section 1: Molecular and Physical Characteristics

This compound is a crystalline solid at room temperature, appearing as a light yellow to brown powder.[1][2] Its stability is a key consideration for storage and handling; the compound is sensitive to light and moisture and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3][4]

Core Physical Data

The fundamental physical properties of this compound are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrIN | [1] |

| Molecular Weight | 283.89 g/mol | [1] |

| Melting Point | 95-100 °C | [1] |

| Boiling Point | 284 °C | [5] |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| CAS Number | 265981-13-3 | [1] |

Section 2: Spectroscopic Signature for Unambiguous Identification

Characterization of this compound is crucial for confirming its identity and purity. The following section details its expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the substitution pattern on the pyridine ring. A representative ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals in the aromatic region.[5]

-

δ ~8.05 ppm (dd, 1H): This signal corresponds to the proton at the C6 position, coupled to both the C5 proton and the C4 proton.

-

δ ~7.91 ppm (dd, 1H): This signal is assigned to the proton at the C4 position, showing coupling to the C5 proton and a smaller coupling to the C6 proton.

-

δ ~7.62 ppm (dd, 1H): This multiplet represents the proton at the C5 position, coupled to both the C4 and C6 protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by vibrations of the pyridine ring. Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1570-1550 cm⁻¹ and ~1450-1420 cm⁻¹: Strong absorptions corresponding to C=C and C=N stretching vibrations within the pyridine ring.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the pyridine ring.

Section 3: Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved from the readily available starting material, 2-bromopyridine. The following protocol is a robust and scalable method.

Synthesis via Directed Ortho-Metalation and Iodination

This procedure involves the deprotonation of 2-bromopyridine at the 3-position using a strong base, followed by quenching with an iodine source.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

LDA Formation: Cool the THF to -45 °C and add diisopropylamine (1.0 equivalent). Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes to generate lithium diisopropylamide (LDA).[5]

-

Deprotonation: Cool the reaction mixture to between -95 °C and -90 °C (a toluene/liquid nitrogen bath is effective). Slowly add a solution of 2-bromopyridine (1.0 equivalent) in THF. Stir the resulting mixture in this temperature range for 3-4 hours.[5]

-

Iodination: Add a solution of iodine (1.0 equivalent) in THF portion-wise, maintaining the low temperature.

-

Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the careful addition of a 10% aqueous acetic acid solution.[5]

-

Work-up: Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product as a brown powder.[5]

Purification Strategies: Achieving High Purity

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Solvent Screening: A mixture of hexanes and ethyl acetate is a good starting point for solvent screening.[7] The ideal solvent system will dissolve the compound at elevated temperatures and allow for crystallization upon cooling. Ethanol may also be a suitable solvent.[8]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]

Column Chromatography:

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent system. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.[7]

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond, allowing for regioselective functionalization at the 3-position.[4][9]

Regioselective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. With this compound, the Suzuki-Miyaura coupling can be directed to the 3-position by using appropriate reaction conditions, leaving the 2-bromo position available for subsequent transformations.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety. The significantly higher reactivity of the C-I bond allows for selective Sonogashira coupling at the 3-position of this compound, even at room temperature.[10]

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. Similar to the other cross-coupling reactions, the C-I bond of this compound is expected to be more reactive, allowing for regioselective alkenylation at the 3-position.[10]

Section 5: Safety, Handling, and Disposal

As a responsible scientist, a thorough understanding of the hazards associated with any chemical is paramount.

Hazard Identification

This compound is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[10]

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended when handling the powder.[1]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][4] The compound is sensitive to light and moisture.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[6][11][12]

References

- Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine.

- Wiley-VCH. (2007). Supporting Information.

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). IJSSST.

- Aladdin Scientific. (n.d.). This compound, min 98%, 100 grams.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.

- Organic Syntheses Procedure. (n.d.).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Faraday Discussions. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry.

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Organic Chemistry Frontiers. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry.

- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23).

- CUNY. (n.d.). Purification by Recrystallization.

- Chemistry LibreTexts. (2023, January 29). Recrystallization.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.

- Aladdin Scientific. (n.d.). This compound, min 98%, 100 grams.

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum.

Sources

- 1. This compound 265981-13-3 [sigmaaldrich.com]

- 2. This compound | 265981-13-3 | TCI AMERICA [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijssst.info [ijssst.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-iodopyridine

Abstract

2-Bromo-3-iodopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its dual, distinctly reactive halogen substituents that enable regioselective cross-coupling reactions. The successful application of this intermediate in complex synthetic pathways is contingent upon a thorough understanding of its fundamental physicochemical properties—namely, its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and manage these critical parameters. While quantitative data for this specific molecule is not extensively published, this guide synthesizes inferred properties from analogous structures with field-proven, standardized methodologies for determining thermodynamic solubility and chemical stability. Detailed, step-by-step protocols for the Shake-Flask solubility method and ICH-compliant forced degradation studies are presented, offering a robust, self-validating system for generating reliable data.

Introduction and Physicochemical Profile

This compound (C₅H₃BrIN, MW: 283.89 g/mol ) is a crystalline solid whose synthetic utility is anchored in the differential reactivity of its carbon-bromine and carbon-iodine bonds. This structural feature allows for programmed, sequential functionalization, making it a valuable precursor for novel pharmaceuticals and organic materials.[1] An understanding of its solubility is crucial for reaction setup, purification, and formulation, while knowledge of its stability profile is paramount for ensuring shelf-life, preventing the formation of impurities, and guaranteeing reproducible experimental outcomes.

While empirical data is limited, the molecular structure allows for logical inferences regarding its general properties. The presence of two large, lipophilic halogen atoms on the pyridine ring suggests low aqueous solubility and higher solubility in common organic solvents.[1][2] Vendor-supplied information indicates it is a white to off-white or yellow crystalline powder, a physical state that implies crystal lattice energy will be a significant factor in its dissolution.[1]

Table 1: Predicted & Reported Physicochemical Properties of this compound

| Property | Value / Inferred Characteristic | Source(s) |

| Molecular Formula | C₅H₃BrIN | [3] |

| Molecular Weight | 283.89 g/mol | [3] |

| Appearance | White to yellow to orange crystalline powder | [1][2] |

| Melting Point | 95-100 °C | |

| Inferred Aqueous Solubility | Low / Slightly Soluble | [2] |

| Inferred Organic Solubility | Soluble in polar aprotic and chlorinated solvents | [1] |

| Primary Stability Concerns | Light and air sensitivity | [1][2] |

Solubility Profile: A Methodological Approach

The solubility of a compound is not a single value but a profile dependent on the solvent, temperature, and pH. For drug development professionals, distinguishing between thermodynamic and kinetic solubility is critical. Thermodynamic solubility represents the true equilibrium saturation point and is best determined by the Shake-Flask method, which remains the gold standard.[4]

Protocol 1: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of this compound in a specified solvent at a controlled temperature. The core principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.[4][5]

Objective: To determine the saturation concentration (mg/mL or µg/mL) of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 PBS, DMSO, Ethanol, Methanol, Acetonitrile, THF, Dichloromethane)

-

20 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (e.g., set to 25 °C)

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., ~10-20 mg) to a series of vials (in triplicate for each solvent). The visual presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[5]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate at a constant speed (e.g., 150-200 RPM) and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for most compounds.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., 10 minutes at 3000 x g).[7]

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates that could dissolve upon dilution and falsely inflate the solubility value.[5]

-

Dilution & Analysis: Prepare an appropriate dilution of the filtrate in a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC-UV system.

-

Quantification: Analyze the diluted sample using the pre-validated HPLC-UV method and calculate the original concentration in the filtrate based on the dilution factor. The resulting value is the thermodynamic solubility.

Data Presentation: Expected Solubility Profile

While quantitative data must be determined experimentally, a qualitative and inferred solubility profile can be anticipated based on chemical principles.

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Very Low / Slightly Soluble | The molecule is largely nonpolar and lacks hydrogen bond donating groups. |

| Methanol | 5.1 | Soluble | Polar protic solvent capable of some interaction with the pyridine nitrogen. |

| Ethanol | 4.3 | Soluble | Similar to methanol. |

| Acetonitrile | 5.8 | Likely Soluble | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[1] |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Another highly effective polar aprotic solvent.[1] |

| Dichloromethane (DCM) | 3.1 | Soluble | Nonpolar solvent effective for dissolving lipophilic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Aprotic ether with moderate polarity. |

graph TD { A[Start: Weigh Excess Solid] --> B{Add Precise Volume of Solvent}; B --> C[Seal Vials & Place in Shaker]; C --> D{Equilibrate for 24-48h at Constant T°}; D --> E[Settle & Centrifuge]; E --> F[Withdraw & Filter Supernatant]; F --> G{Dilute Filtrate}; G --> H[Analyze by Validated HPLC Method]; H --> I[End: Calculate Solubility];subgraph "Preparation" A; B; end subgraph "Equilibration" C; D; end subgraph "Sampling & Analysis" E; F; G; H; I; end node[fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; I;

}

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Stability testing is a cornerstone of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[8] For a key intermediate like this compound, forced degradation (or stress testing) is the primary tool. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[9] This information is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[8][10]

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guideline.[11][12][13] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary products complicate the analysis.